Antimicrobial Activity of 6-Chloro-5-phenylpyrimidine-4(1H)-thione vs. 6-Chloro-5-phenylpyrimidine-2,4(1H,3H)-dione – Direct Functional Group Comparison
In a head‑to‑head antimicrobial screening, 6‑chloro‑5‑phenylpyrimidine‑4(1H)‑thione exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus, whereas the corresponding 2,4‑dione analog (6‑chloro‑5‑phenyluracil) showed no detectable inhibition (MIC > 256 µg/mL) under identical assay conditions [1]. The replacement of the C4 carbonyl by a thione group therefore conferred at least a 4‑fold improvement in antibacterial activity, demonstrating that the thione functionality is a critical determinant of bioactivity within this chemotype.
Comparator (2,4‑dione): >256 µg/mL
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 64 µg/mL |
| Comparator Or Baseline | 6-Chloro-5-phenylpyrimidine-2,4(1H,3H)-dione: MIC > 256 µg/mL |
| Quantified Difference | ≥ 4-fold lower MIC (higher potency) for the 4‑thione vs. 2,4‑dione |
| Conditions | Broth microdilution assay; cation‑adjusted Mueller‑Hinton broth; inoculum 5 × 10⁵ CFU/mL; incubation 18–24 h at 37 °C |
Why This Matters
This direct comparison quantifies the functional advantage of the C4‑thione over the C4‑carbonyl, providing a clear rationale for selecting the thione analog in antimicrobial screening cascades where S. aureus is a target pathogen.
- [1] Abdel-Chaffar, N.; Kassab, R.; Soliman, F. Synthesis and reactions of new substituted pyrimidine thione derivative as antimicrobial agents. Revue Roumaine de Chimie, 2001, 46(5), 535–542. View Source
